REACTION_SMILES
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[CH2:26]1[CH2:27][NH:28][CH2:29][CH2:30][c:31]2[c:32]1[cH:33][cH:34][cH:35][cH:36]2.[CH2:37]([N:38]([CH:39]([CH3:40])[CH3:41])[CH:42]([CH3:43])[CH3:44])[CH3:45].[CH3:46][N:47]([CH3:48])[CH:49]=[O:50].[Cl:13][c:14]1[c:15]([C:16]#[N:17])[n:18][c:19]([CH3:20])[c:21]([CH2:22][CH3:23])[n:24]1.[Cl:1][c:2]1[c:3]([C:11]#[N:12])[n:4][c:5]([CH2:9][CH3:10])[c:6]([CH3:8])[n:7]1.[ClH:25]>>[c:2]1([N:28]2[CH2:27][CH2:26][c:32]3[c:31]([cH:36][cH:35][cH:34][cH:33]3)[CH2:30][CH2:29]2)[c:3]([C:11]#[N:12])[n:4][c:5]([CH2:9][CH3:10])[c:6]([CH3:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCNCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1nc(Cl)c(C#N)nc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1nc(C#N)c(Cl)nc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCc1nc(C#N)c(N2CCc3ccccc3CC2)nc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |